molecular formula C19H38O3 B1237952 19-Hydroxynonadecanoic acid

19-Hydroxynonadecanoic acid

Cat. No.: B1237952
M. Wt: 314.5 g/mol
InChI Key: LSEAKSNIGVHVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-hydroxynonadecanoic acid is an omega-hydroxy-long-chain fatty acid that is nonadecanoic acid in which one of the hydrogens of the terminal methyl group has been replaced by a hydroxy group. It is a straight-chain saturated fatty acid and an omega-hydroxy-long-chain fatty acid. It derives from a nonadecanoic acid.

Scientific Research Applications

Occurrence in Algae

19-Hydroxynonadecanoic acid, as part of the 2-hydroxy acids group, has been identified in various algae species. This discovery is significant as it was previously believed that 2-hydroxy acids were absent in algae. These acids, including this compound, are found in concentrations ranging from 4.0 to 320μg/g dry alga. This has implications for algal classification and understanding of natural sources of 2-hydroxy acids (Matsumoto, Shioya, & Nagashima, 1984).

Hydroformylation of Unsaturated Fatty Esters

The compound has been identified in the hydroformylation of unsaturated fatty esters and vegetable oils, specifically identified as methyl 19-hydroxynonadecanoate. This process is important in producing fatty aldehydes and alcohols, indicating potential industrial applications (Frankel, Metlin, Rohwedder, & Wender, 1969).

Use in Polymer Precursors

This compound derivatives are also being explored in the creation of polymer precursors. For example, dimethyl 1,19-nonadecanedioate, derived from this compound, can be produced from natural oils and used in polymer production, highlighting its relevance in green chemistry (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).

Cardiovascular and Renal Functions

In the cardiovascular and renal fields, this compound is being studied for its potential roles in vasorelaxation and platelet inhibition. It has been shown to activate the prostacyclin receptor and exhibits protective effects against cellular hypertrophy induced by angiotensin II (Tunaru, Chennupati, Nüsing, & Offermanns, 2016); (Elkhatali, El-Sherbeni, Elshenawy, Abdelhamid, & El-Kadi, 2015).

Neuroprotective Activity

The neuroprotective potential of this compound is also being explored. Compounds derived from this acid, found in the fruiting bodies of Antrodia camphorata, have shown promising results in protecting neurons from damage (Chen, Shiao, Lin, Shao, Lai, Lin, Ng, & Kuo, 2006).

Properties

IUPAC Name

19-hydroxynonadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h20H,1-18H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEAKSNIGVHVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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